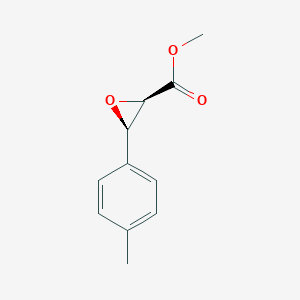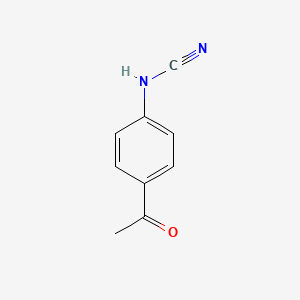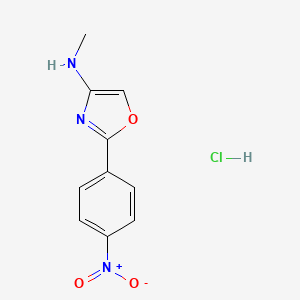
(2,3,5,6,2',3',4',5',6'-Nonafluorobiphenyl-4-yl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,5,6,2’,3’,4’,5’,6’-Nonafluorobiphenyl-4-yl)-hydrazine is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6,2’,3’,4’,5’,6’-Nonafluorobiphenyl-4-yl)-hydrazine typically involves the reaction of a fluorinated biphenyl derivative with hydrazine. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the hydrazine derivative.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6,2’,3’,4’,5’,6’-Nonafluorobiphenyl-4-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Materials Science: Incorporated into polymers and other materials to enhance properties such as thermal stability and chemical resistance.
Biology and Medicine
Pharmaceuticals: Potential use in drug development due to its unique chemical structure.
Biological Probes: Used in research to study biological processes and interactions.
Industry
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2,3,5,6,2’,3’,4’,5’,6’-Nonafluorobiphenyl-4-yl)-hydrazine involves its interaction with molecular targets through its hydrazine and fluorinated biphenyl groups. These interactions can affect various biochemical pathways and processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (2,3,5,6,2’,3’,4’,5’,6’-Nonafluorobiphenyl-4-yl)-amine
- (2,3,5,6,2’,3’,4’,5’,6’-Nonafluorobiphenyl-4-yl)-azo compound
Uniqueness
(2,3,5,6,2’,3’,4’,5’,6’-Nonafluorobiphenyl-4-yl)-hydrazine is unique due to the combination of its highly fluorinated biphenyl structure and the presence of a hydrazine group. This combination imparts distinct chemical properties, such as high thermal stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3F9N2/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(23-22)11(21)6(2)16/h23H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEKRXUZEBFQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)NN)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3F9N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)





